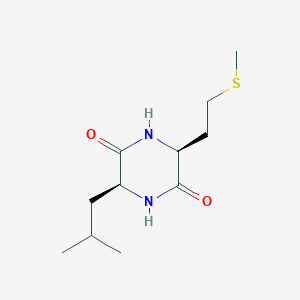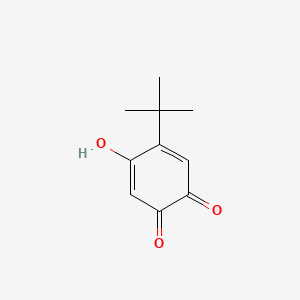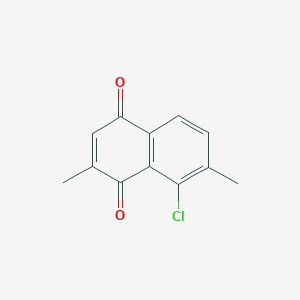
8-Chlorochimaphilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorochimaphilin is a natural product found in Moneses uniflora with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A study identified 8-chlorochimaphilin as a novel compound with antimicrobial properties, isolated from Moneses uniflora. This discovery highlights its potential use in the development of new antimicrobial agents (Saxena, Farmer, Hancock, & Towers, 1996).
Chemopreventive and Anti-Cancer Activities
Chlorophyllin, a derivative of chlorophyll closely related to 8-chlorochimaphilin, has been found effective as a chemopreventive agent against various cancers. It exhibits significant efficacy in inhibiting the growth and inducing apoptosis in cancer cells, suggesting a potential role in cancer therapy (Díaz, Li, & Dashwood, 2003).
Potential in Water Treatment and Disinfection
Research has shown that chlorophyllin can significantly reduce the formation of harmful byproducts during water chlorination, indicating its potential application in improving the safety of drinking water treatment processes (Liang & Singer, 2003).
Enhancement of Antimicrobial Efficacy
Studies suggest that when combined with other compounds, such as chlorhexidine digluconate, chlorophyllin can enhance antimicrobial efficacy against a range of microorganisms, both in planktonic and biofilm forms. This indicates its potential as an additive in disinfectants or antiseptics (Hendry, Worthington, Conway, & Lambert, 2009).
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
8-chloro-2,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO2/c1-6-3-4-8-9(14)5-7(2)12(15)10(8)11(6)13/h3-5H,1-2H3 |
Clave InChI |
YCCXVFNHLXWDSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(C2=O)C)Cl |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C=C(C2=O)C)Cl |
Sinónimos |
8-chlorochimaphilin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
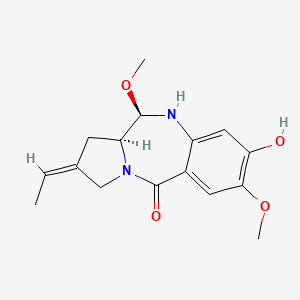
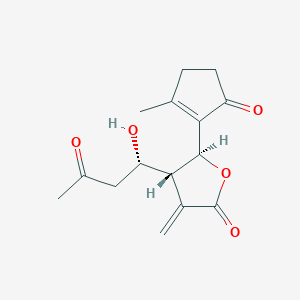
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
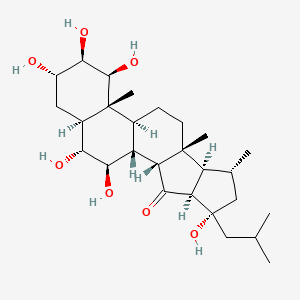
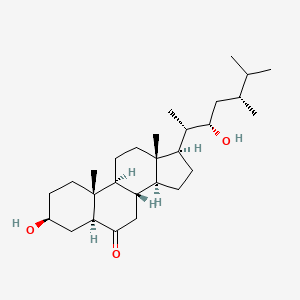
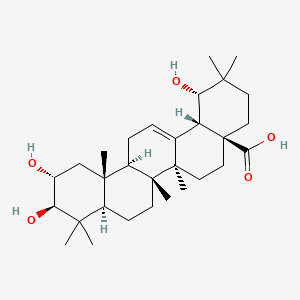
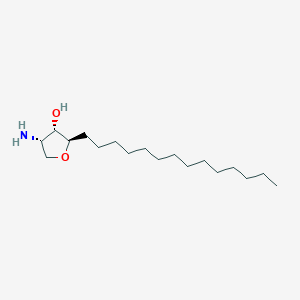

![10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1253950.png)

